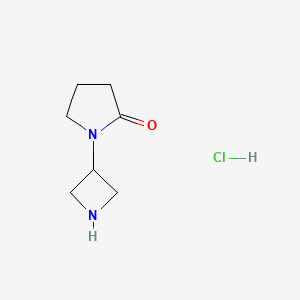

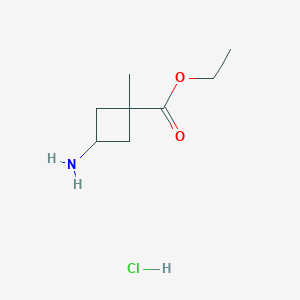

4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride” is a chemical compound with the CAS Number: 1351647-51-2 . It has a molecular weight of 176.65 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

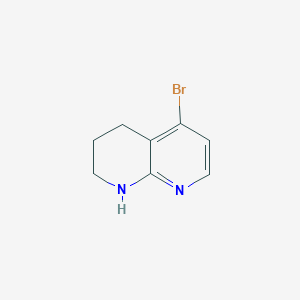

The IUPAC name for this compound is 4-amino-1-cyclopropyl-2-pyrrolidinone hydrochloride . Its InChI Code is 1S/C7H12N2O.ClH/c8-5-3-7(10)9(4-5)6-1-2-6;/h5-6H,1-4,8H2;1H . This indicates that the compound has a pyrrolidinone ring with a cyclopropyl group and an amino group attached .Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 176.64 . More specific physical and chemical properties are not available in the search results.Scientific Research Applications

Hydroxyproline Derivatives as Asymmetric Organocatalysts

4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride is used in the synthesis of hydroxyproline-derived amino acids and amides. These compounds act as organocatalysts in asymmetric reactions, such as aldol reactions and Michael additions. This research emphasizes their role in green chemistry due to their recyclability and use in water systems (Zlotin, 2015).

Synthesis of 4-Aminobutanenitrile

4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride is involved in the synthesis of 4-Aminobutanenitrile, a precursor to pyrroline and pyrrolidine. This compound is significant in developing therapeutics for neurological disorders like Parkinson's and Alzheimer's disease (Capon et al., 2020).

Synthesis and Biological Activities of Coordination Compounds

Research has been conducted on coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one and mixed ligand complexes with aminoethanoic acid and pyrrolidine-2-carboxylic acid. These compounds show potential antimicrobial and cytotoxic activities, indicating the versatility of 4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride in medicinal chemistry (Aiyelabola et al., 2017).

Synthesis and Bioactivities of 4‐Amino Derivatives of Tetramic Acid

The 4-Amino derivatives of tetramic acid, for which 4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride is a precursor, have been studied for their potential herbicidal, fungicidal, insecticidal, and antitumor activities. Some derivatives have shown promising results against specific targets (Liu et al., 2014).

Corrosion Inhibition Performance

Research on the corrosion inhibition properties of pyridine derivatives, including 4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride, revealed their effectiveness in protecting mild steel in hydrochloric acid environments. This application highlights its significance in industrial chemistry and materials science (Xu et al., 2015).

Safety And Hazards

properties

IUPAC Name |

4-amino-1-cyclopentylpyrrolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c10-7-5-9(12)11(6-7)8-3-1-2-4-8;/h7-8H,1-6,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPIQRPLXJNONQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CC(CC2=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-cyclopentylpyrrolidin-2-one hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Oxa-2-azaspiro[4.5]decane oxalate](/img/structure/B1378928.png)

![6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1378930.png)

![2-Oxa-6-azaspiro[3.4]octane oxalate](/img/structure/B1378931.png)

![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B1378940.png)

![4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1378941.png)

![6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridine](/img/structure/B1378944.png)